1-(Trifluoroacetyl)piperidine-3-carboxylic acid

Medicinal Chemistry CCR5 Antagonists Piperidine Scaffolds

1-(Trifluoroacetyl)piperidine-3-carboxylic acid (CAS 1099017-20-5), also referred to as 1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid, is a fluorinated heterocyclic building block characterized by a piperidine core substituted with a trifluoroacetyl group at the nitrogen and a carboxylic acid moiety at the 3-position. With a molecular formula of C8H10F3NO3 and a molecular weight of approximately 225.17 g/mol, this compound is commercially available at a typical purity specification of ≥95% and is classified under GHS as harmful/irritant (H302+H312+H332, H315, H319, H335).

Molecular Formula C8H10F3NO3
Molecular Weight 225.16 g/mol
CAS No. 1099017-20-5
Cat. No. B1391885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoroacetyl)piperidine-3-carboxylic acid
CAS1099017-20-5
Molecular FormulaC8H10F3NO3
Molecular Weight225.16 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H,13,14)
InChIKeyPIAAYWKIPIJFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trifluoroacetyl)piperidine-3-carboxylic acid (CAS 1099017-20-5): Technical Profile and Procurement Baseline for Medicinal Chemistry and Synthetic Applications


1-(Trifluoroacetyl)piperidine-3-carboxylic acid (CAS 1099017-20-5), also referred to as 1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid, is a fluorinated heterocyclic building block characterized by a piperidine core substituted with a trifluoroacetyl group at the nitrogen and a carboxylic acid moiety at the 3-position [1]. With a molecular formula of C8H10F3NO3 and a molecular weight of approximately 225.17 g/mol, this compound is commercially available at a typical purity specification of ≥95% and is classified under GHS as harmful/irritant (H302+H312+H332, H315, H319, H335) . It serves primarily as an intermediate in organic synthesis, particularly in medicinal chemistry programs requiring trifluoromethylated piperidine scaffolds for the development of enzyme inhibitors, receptor modulators, and other bioactive molecules . This evidence guide provides a quantitative, comparator-based evaluation of its differentiation relative to closely related analogs to inform scientific procurement decisions.

Why 1-(Trifluoroacetyl)piperidine-3-carboxylic acid Cannot Be Interchanged with Generic Piperidine Analogs: A Structural and Functional Justification


Substitution of 1-(trifluoroacetyl)piperidine-3-carboxylic acid with generic piperidine analogs such as unsubstituted piperidine-3-carboxylic acid (nipecotic acid) or N-acetyl derivatives is not functionally equivalent due to the distinct electronic and physicochemical properties conferred by the trifluoroacetyl group [1]. The strong electron-withdrawing effect of the trifluoromethyl moiety substantially alters the nitrogen basicity, nucleophilicity, and overall reactivity of the piperidine ring, which directly impacts downstream synthetic outcomes and the biological activity of derived molecules [2]. Additionally, the trifluoroacetyl group serves as a protecting group for the piperidine nitrogen, enabling selective functionalization at the carboxylic acid without unwanted side reactions at the amine [3]. The precise positioning of the carboxylic acid at the 3-position further differentiates it from the 2- and 4-position regioisomers, which yield distinct three-dimensional scaffolds that cannot be interchanged in structure-activity relationship (SAR) campaigns . The quantitative evidence below establishes the specific, measurable dimensions of this differentiation.

Quantitative Differentiation Evidence: 1-(Trifluoroacetyl)piperidine-3-carboxylic acid vs. Positional Isomers and N-Acyl Analogs


Structural Differentiation: 3-Position Carboxylic Acid vs. 4-Position Regioisomer in CCR5 Antagonist Synthesis

1-(Trifluoroacetyl)piperidine-3-carboxylic acid is structurally differentiated from its 4-position regioisomer (CAS 126501-70-0), with the carboxylic acid placement determining the spatial orientation and subsequent synthetic utility of the piperidine scaffold. The 4-position regioisomer has been explicitly utilized as a key intermediate in the synthesis of orally bioavailable CCR5 antagonists for HIV treatment [1]. While the 3-position analog lacks an equivalent documented role in this specific drug discovery program, this regioisomeric differentiation itself represents a critical procurement decision point: researchers targeting 3-substituted piperidine scaffolds cannot substitute the 4-position analog without altering the three-dimensional geometry of the final compound, which directly impacts target binding and pharmacological activity [2]. The two compounds share identical molecular formula (C8H10F3NO3) and molecular weight (225.17 g/mol) but yield fundamentally different synthetic outcomes due to regioisomeric divergence [3].

Medicinal Chemistry CCR5 Antagonists Piperidine Scaffolds HIV Therapeutics Regioisomer Comparison

Electronic Property Differentiation: Electron-Withdrawing Effect of Trifluoroacetyl vs. Non-Fluorinated N-Acyl Analogs

The trifluoroacetyl group imparts strong electron-withdrawing effects that distinguish 1-(trifluoroacetyl)piperidine-3-carboxylic acid from non-fluorinated N-acyl analogs such as 1-acetyl-piperidine-3-carboxylic acid . While direct logP data for the 3-carboxylic acid analog is not publicly available, quantitative physicochemical data for the structurally related 1-(trifluoroacetyl)piperidine (CAS 340-07-8) demonstrates a logP of 2.25, with experimental water solubility of 6 g/L at 25°C and calculated log Kow of 1.93 [1]. In contrast, N-acetylpiperidine analogs exhibit lower lipophilicity and reduced metabolic stability due to the absence of fluorine-mediated electron-withdrawal . The trifluoroacetyl group's electron-withdrawing nature (evidenced by predicted pKa values of approximately -1 to -5 for related trifluoroacetyl piperidines) significantly alters nitrogen basicity compared to non-fluorinated acetyl derivatives, which directly influences both synthetic reactivity and the pharmacokinetic properties of derived compounds .

Medicinal Chemistry Physicochemical Properties Electron-Withdrawing Groups Trifluoromethyl Effects LogP Comparison

Synthetic Utility Differentiation: Trifluoroacetyl as Nitrogen-Protecting Group vs. Free Amine Piperidine Analogs

1-(Trifluoroacetyl)piperidine-3-carboxylic acid contains a trifluoroacetyl group that serves as an N-protecting group, enabling selective functionalization of the carboxylic acid moiety without interference from the basic piperidine nitrogen . This protective functionality is absent in free amine analogs such as piperidine-3-carboxylic acid (nipecotic acid), which would require separate N-protection/deprotection steps in multi-step syntheses. The trifluoroacetyl group can be selectively removed under mild basic conditions (e.g., K2CO3 in MeOH) as demonstrated in the synthesis of CCR5 antagonist intermediates using the 4-position regioisomer [1]. Quantitative yield data for these transformations is not publicly available for the 3-carboxylic acid analog specifically, but the class-level synthetic utility is well-established: the trifluoroacetyl moiety protects the nitrogen while the carboxylic acid remains available for amide bond formation, esterification, and other standard coupling reactions [2]. This contrasts with Boc-protected analogs, which require acidic deprotection conditions that may be incompatible with acid-sensitive functional groups elsewhere in the molecule .

Organic Synthesis Protecting Group Strategy Piperidine Functionalization Amide Bond Formation Synthetic Intermediate

Biological Activity Potential: Trifluoroacetyl Piperidine Scaffolds in Enzyme Inhibition vs. Non-Fluorinated Analogs

Trifluoroacetyl-containing piperidine scaffolds demonstrate enhanced biological activity potential compared to non-fluorinated analogs, a class-level effect driven by the unique electronic and steric properties of the trifluoromethyl group [1]. While specific IC50 or Ki data for 1-(trifluoroacetyl)piperidine-3-carboxylic acid itself are not available in public databases, class-level evidence from related trifluoroacetyl piperidine derivatives indicates utility in enzyme inhibition applications. For example, 3-[1-(trifluoroacetyl)piperidin-3-yl]butanoic acid, a structurally related compound, exhibits >85% remaining after 60 minutes incubation with human liver microsomes at 1 mM NADPH concentration, demonstrating the metabolic stability conferred by the trifluoroacetyl moiety [2]. This enhanced metabolic stability relative to non-fluorinated piperidine analogs supports the use of trifluoroacetyl piperidine building blocks in medicinal chemistry programs targeting improved pharmacokinetic profiles [3]. The carboxylic acid at the 3-position provides a handle for further derivatization into amides, esters, or other pharmacologically relevant functional groups [4].

Enzyme Inhibition Drug Discovery Trifluoromethyl Pharmacophores Metabolic Stability Fluorine Chemistry

Storage and Handling Differentiation: Ambient Stability vs. Cold Chain-Dependent Analogs

1-(Trifluoroacetyl)piperidine-3-carboxylic acid is specified for ambient temperature storage (store long-term in a cool, dry place), differentiating it from structurally similar compounds that require refrigerated or frozen storage conditions . This ambient storage compatibility is documented across multiple reputable vendors, with specifications consistently indicating no cold chain requirement [1]. In contrast, some N-trifluoroacetyl piperidine derivatives require refrigerator storage, as noted for compounds such as 1-Trifluoroacetyl Piperidine (CAS 340-07-8) which has a recommended storage temp of "Refrigerator" [2]. This ambient stability reduces procurement complexity and shipping costs, particularly for international orders or bulk purchases where cold chain logistics would add significant expense and risk of degradation during transit. While quantitative shelf-life data are not publicly disclosed, the consistent specification of ambient storage across vendors represents a practical differentiation point for procurement planning.

Chemical Storage Stability Procurement Logistics Ambient Storage Shelf Life

Positional Differentiation: 3-Carboxylic Acid vs. 2-Carboxylic Acid Chiral Building Block Comparison

The 3-position carboxylic acid substitution of 1-(trifluoroacetyl)piperidine-3-carboxylic acid distinguishes it from the chiral 2-position analog (R)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid (CAS 1567892-21-0), which is specifically marketed as a chiral building block for asymmetric synthesis . The 2-position analog is utilized in peptidomimetic synthesis and enzyme inhibitor development where stereochemical control is paramount [1]. While the 3-position analog (CAS 1099017-20-5) lacks equivalent chiral center documentation in public sources, its regioisomeric positioning at the 3-carbon provides distinct geometric properties that may be preferred for specific molecular scaffolds [2]. The two compounds share identical molecular formula and weight (C8H10F3NO3, 225.17 g/mol) but cannot be interchanged in synthetic routes requiring precise spatial arrangement of functional groups . Procurement must align with the specific positional requirement of the intended synthetic pathway or SAR exploration.

Chiral Synthesis Asymmetric Catalysis Piperidine Scaffolds Stereochemistry Peptidomimetics

Recommended Application Scenarios for 1-(Trifluoroacetyl)piperidine-3-carboxylic acid in Medicinal Chemistry and Synthetic Programs


Synthesis of 3-Substituted Piperidine-Based Bioactive Molecules Requiring N-Protected Intermediates

1-(Trifluoroacetyl)piperidine-3-carboxylic acid is optimally deployed as an intermediate in synthetic routes requiring a 3-substituted piperidine scaffold with orthogonal N-protection [1]. The trifluoroacetyl group protects the piperidine nitrogen while the carboxylic acid remains free for amide coupling, esterification, or other functionalization reactions . This application scenario is directly supported by evidence of analogous 4-position regioisomer utility in CCR5 antagonist synthesis, where the trifluoroacetamide-protected intermediate enables sequential functionalization before basic hydrolysis deprotection (K2CO3/MeOH) [2]. Researchers synthesizing 3-substituted piperidine-containing drug candidates, particularly those targeting G-protein coupled receptors, enzyme inhibitors, or CNS-active compounds, benefit from the pre-protected building block format that eliminates separate N-protection steps and associated purification burdens [3].

Lead Optimization Programs Requiring Enhanced Metabolic Stability via Trifluoromethyl Incorporation

Medicinal chemistry programs focused on optimizing pharmacokinetic properties, particularly metabolic stability, should prioritize 1-(trifluoroacetyl)piperidine-3-carboxylic acid over non-fluorinated N-acyl analogs [1]. The trifluoroacetyl group's electron-withdrawing character reduces oxidative metabolism and enhances lipophilicity (logP ~2.25 for the trifluoroacetyl piperidine core), improving membrane permeability and extending half-life of derived compounds . Evidence from structurally related 3-[1-(trifluoroacetyl)piperidin-3-yl]butanoic acid demonstrates >85% metabolic stability after 60 minutes in human liver microsome assays [2]. This application scenario is particularly relevant for CNS-targeted programs, where balanced lipophilicity facilitates blood-brain barrier penetration, and for anti-inflammatory or oncology programs where prolonged target engagement improves therapeutic efficacy [3].

Peptidomimetic and Protease Inhibitor Scaffold Construction

The rigid piperidine scaffold of 1-(trifluoroacetyl)piperidine-3-carboxylic acid, combined with the versatile carboxylic acid handle at the 3-position, supports the construction of peptidomimetics and protease inhibitor scaffolds [1]. While the chiral 2-position analog is more commonly cited for peptidomimetic applications, the 3-position analog provides alternative spatial geometry that may be advantageous for specific target binding pockets or synthetic constraints . The trifluoroacetyl group enhances the electrophilic character of the adjacent carbonyl, facilitating selective coupling reactions while protecting the piperidine nitrogen from undesired side reactions [2]. This application scenario is supported by class-level evidence of trifluoroacetyl piperidine carboxylic acids serving as valuable intermediates for bioactive molecule development, including protease inhibitors and receptor modulators [3].

Structure-Activity Relationship (SAR) Studies Exploring 3-Position Piperidine Modifications

SAR campaigns investigating the pharmacological impact of 3-position substitution on piperidine-containing drug candidates should utilize 1-(trifluoroacetyl)piperidine-3-carboxylic acid as the foundational building block [1]. The carboxylic acid provides a direct handle for amide or ester diversification, enabling systematic exploration of substituent effects on target binding and functional activity . The trifluoroacetyl N-protection ensures that SAR modifications occur exclusively at the carboxylic acid position, eliminating confounding variables from simultaneous amine functionalization [2]. This application scenario is distinct from SAR studies using 4-position analogs (which would yield different spatial presentation of substituents) or 2-position chiral analogs (which introduce stereochemical variables that may complicate interpretation) [3].

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